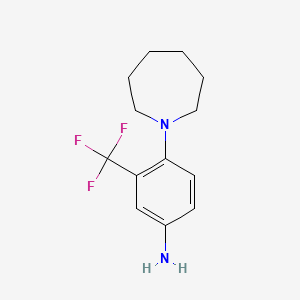

4-(Azepan-1-yl)-3-(trifluoromethyl)aniline

Descripción

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Medicinal Chemistry

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of organic compounds. geeksforgeeks.orgwikipedia.org Their utility stems from the reactivity of the amino group and the aromatic ring, which can undergo a variety of chemical transformations. slideshare.net In industrial chemistry, anilines are crucial intermediates for producing dyes, polymers, and agrochemicals. geeksforgeeks.orgbritannica.com

In medicinal chemistry, the aniline scaffold is a common feature in many pharmaceutical agents. cresset-group.com The amino group can act as a key interaction point with biological targets or serve as a handle for further molecular elaboration. cresset-group.com However, the inclusion of an aniline moiety in drug candidates can sometimes be associated with metabolic instability or toxicity, leading researchers to explore strategies for its replacement or modification to improve the pharmacological profile of the molecule. cresset-group.comacs.org

Key Reactions and Applications of Aniline Derivatives:

| Reaction Type | Reagents | Product Class | Significance |

| Acylation | Acyl chlorides, Anhydrides | Anilides | Precursors for pharmaceuticals like paracetamol slideshare.net |

| Alkylation | Alkyl halides | Alkylated anilines | Intermediates in synthesis slideshare.net |

| Diazotization | Nitrous acid (HNO₂) | Diazonium salts | Versatile intermediates for dyes and other aromatic compounds geeksforgeeks.orgbritannica.com |

| Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents | Substituted anilines | Introduction of various functional groups to the aromatic ring wikipedia.org |

Impact of Trifluoromethylation on Molecular Properties and Applications

The introduction of a trifluoromethyl (-CF₃) group into an organic molecule can dramatically alter its physicochemical and biological properties. nih.gov This process, known as trifluoromethylation, is a widely used strategy in drug discovery and materials science. wikipedia.org The trifluoromethyl group is strongly electron-withdrawing, which can significantly impact the acidity or basicity of nearby functional groups. wikipedia.org

One of the most significant effects of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic oxidation, a common pathway for drug degradation in the body. mdpi.com This can lead to an increased half-life and improved bioavailability of a drug candidate. nih.gov Furthermore, the lipophilicity, or "fat-solubility," of a molecule is often increased by the addition of a trifluoromethyl group, which can improve its ability to cross cell membranes. nih.govmdpi.com

Notable Drugs Containing a Trifluoromethyl Group:

| Drug Name | Therapeutic Class | Role of the Trifluoromethyl Group |

| Fluoxetine (Prozac) | Antidepressant | Enhances metabolic stability and binding affinity wikipedia.org |

| Celecoxib (Celebrex) | Anti-inflammatory | Contributes to the drug's selective inhibition of the COX-2 enzyme wikipedia.org |

| Efavirenz (Sustiva) | Antiretroviral | Improves pharmacokinetic properties wikipedia.org |

The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group. wikipedia.org This means it can replace these groups without significantly altering the molecule's shape, while still providing the beneficial electronic and metabolic properties. wikipedia.org

Role of Azepane Moieties as Versatile Building Blocks

Azepane, a seven-membered saturated heterocycle containing a nitrogen atom, is an important structural motif in a variety of natural products and synthetic compounds with diverse biological activities. researchgate.net The flexible conformation of the azepane ring can be crucial for its interaction with biological targets. lifechemicals.com In medicinal chemistry, the azepane moiety is incorporated into drug candidates to explore chemical space and optimize pharmacological properties. researchgate.net

Over 20 drugs approved by the FDA contain an azepane ring, highlighting its importance in pharmaceutical development. nih.gov These drugs are used to treat a wide range of conditions, including cancer, infectious diseases, and neurological disorders. nih.govbohrium.com The nitrogen atom in the azepane ring can be readily functionalized, allowing for the attachment of various substituents to fine-tune the molecule's properties. researchgate.net

Examples of Azepane-Containing Pharmaceuticals:

| Drug Name | Therapeutic Use |

| Bazedoxifene | Osteoporosis treatment wikipedia.org |

| Cetiedil | Vasodilator wikipedia.org |

| Mecillinam | Antibiotic wikipedia.org |

| Tolazamide | Antidiabetic wikipedia.org |

The synthesis of substituted azepanes with specific stereochemistry is an active area of research, as the spatial arrangement of atoms can have a profound impact on biological activity. lifechemicals.comrsc.org The ability to control the conformation of the azepane ring through the introduction of substituents is a key strategy in the design of new therapeutic agents. lifechemicals.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-(azepan-1-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)11-9-10(17)5-6-12(11)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYDAFZDXDOPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Azepan 1 Yl 3 Trifluoromethyl Aniline and Analogues

Direct Amination Approaches for Substituted Trifluoromethylanilines

Direct amination methods offer a straightforward approach to forming the crucial C-N bond between the aromatic ring and the azepane moiety. These strategies primarily involve transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition Metal-Catalyzed C-N Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of arylamines, offering mild and versatile conditions for C-N bond formation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This methodology is highly versatile and tolerates a wide range of functional groups. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

For the synthesis of 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline, a common precursor would be a 4-halo-3-(trifluoromethyl)aniline (where the halogen is typically Cl, Br, or I). The choice of palladium precursor, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. cmu.edu

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chloro-3-(trifluoromethyl)aniline | Azepane | Pd₂(dba)₃ / Ligand | NaOt-Bu | Toluene | 80-110 | High |

| 4-Bromo-3-(trifluoromethyl)aniline | Azepane | Pd(OAc)₂ / Ligand | K₃PO₄ | Dioxane | 100 | High |

| 4-Iodo-3-(trifluoromethyl)aniline | Azepane | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-120 | Moderate-High |

| This is a representative table based on general Buchwald-Hartwig amination conditions; specific yields for the target molecule may vary. |

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring harsher conditions than palladium-catalyzed methods. mdpi.com However, advancements in ligand development have enabled copper-catalyzed aminations to proceed under milder conditions. These reactions often employ a copper(I) salt as the catalyst, a ligand such as a diamine or phenanthroline, and a base.

The synthesis of 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline via an Ullmann-type reaction would involve the coupling of a 4-halo-3-(trifluoromethyl)aniline with azepane in the presence of a copper catalyst. The reactivity of the aryl halide follows the order I > Br > Cl.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodo-3-(trifluoromethyl)aniline | Azepane | CuI / Ligand | K₂CO₃ | DMF | 120-150 | Good |

| 4-Bromo-3-(trifluoromethyl)aniline | Azepane | Cu₂O / Ligand | Cs₂CO₃ | NMP | 140-180 | Moderate |

| This is a representative table based on general Ullmann condensation conditions; specific yields for the target molecule may vary. |

Nucleophilic Aromatic Substitution (SNAr) in Fluoroaromatic Systems

Nucleophilic aromatic substitution (SNAr) is a viable pathway for the synthesis of arylamines when the aromatic ring is activated by strongly electron-withdrawing groups. lboro.ac.uk The trifluoromethyl group at the meta position and a fluorine atom at the para position of a benzene (B151609) ring create a highly electron-deficient system, making the para position susceptible to nucleophilic attack.

In this approach, 4-fluoro-3-(trifluoromethyl)aniline (B1329471) or a precursor like 1,4-difluoro-2-(trifluoromethyl)benzene would be treated with azepane. The reaction typically proceeds in a polar aprotic solvent in the presence of a base to neutralize the HF generated.

| Fluoroaromatic Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Fluoro-3-(trifluoromethyl)aniline | Azepane | K₂CO₃ | DMSO | 100-140 | High |

| 1,4-Difluoro-2-(trifluoromethyl)benzene | Azepane | Et₃N | DMF | 80-120 | Good |

| This is a representative table based on general SNAr conditions; specific yields for the target molecule may vary. |

Reductive Conversions in Aniline (B41778) Precursor Synthesis

An alternative strategy involves the introduction of the azepanyl group to a precursor molecule, followed by the reduction of a functional group to form the aniline. A common approach is the reduction of a nitro group. For instance, a 4-halo-1-nitro-2-(trifluoromethyl)benzene can first undergo a C-N coupling reaction with azepane, followed by the reduction of the nitro group to an amine.

The reduction of the nitro group can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.

Synthetic Scheme:

C-N Coupling: 4-Halo-1-nitro-2-(trifluoromethyl)benzene + Azepane → 4-(Azepan-1-yl)-1-nitro-2-(trifluoromethyl)benzene

Nitro Reduction: 4-(Azepan-1-yl)-1-nitro-2-(trifluoromethyl)benzene → 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline

| Nitroarene Precursor | Coupling Method | Reduction Method | Overall Yield (%) |

| 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | SNAr with Azepane | H₂ / Pd-C | Good-High |

| 4-Bromo-1-nitro-2-(trifluoromethyl)benzene | Buchwald-Hartwig with Azepane | SnCl₂ / HCl | Good |

| This is a representative table illustrating the synthetic strategy; specific yields may vary based on reaction conditions. |

Exploration of One-Pot Synthetic Routes

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. nih.gov For the synthesis of 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline, a one-pot procedure could involve the sequential C-N coupling and reduction of a nitro precursor.

For example, a 4-halo-1-nitro-2-(trifluoromethyl)benzene could be subjected to a palladium- or copper-catalyzed amination with azepane, and upon completion of the coupling reaction, a reducing agent could be added directly to the reaction mixture to convert the nitro group to the amine. The success of such a one-pot process depends on the compatibility of the reagents and conditions for both the amination and reduction steps.

| Starting Material | Reagents | Catalyst | Key Steps |

| 4-Bromo-1-nitro-2-(trifluoromethyl)benzene | Azepane, Reducing Agent (e.g., NaBH₄) | Palladium complex | Buchwald-Hartwig amination followed by in-situ nitro reduction |

| 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | Azepane, Reducing Agent (e.g., Fe/HCl) | None | SNAr followed by in-situ nitro reduction |

| This table outlines potential one-pot strategies; the feasibility and efficiency would require experimental validation. |

Integration of Green Chemistry Principles in Synthesis

The synthesis of complex molecules, particularly those intended for pharmaceutical applications like 4-(azepan-1-yl)-3-(trifluoromethyl)aniline and its analogues, is increasingly scrutinized through the lens of green chemistry. mdpi.com The core principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing fine chemicals and active pharmaceutical ingredients, this translates to developing routes that are not only efficient in terms of yield but also in their use of raw materials, energy consumption, and environmental impact. monash.edu Methodologies that improve atom economy, utilize safer solvents, employ catalytic rather than stoichiometric reagents, and operate under milder conditions are central to this paradigm shift. advanceseng.comthemjalab.com The application of these principles is critical for creating sustainable manufacturing processes in the pharmaceutical industry. scientificupdate.com

Atom Economy and Synthetic Efficiency Analyses

A fundamental metric in green chemistry is Atom Economy (AE) , which assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. monash.edu An ideal reaction would have a 100% atom economy, where all atoms from the starting materials are found in the final product, with no byproducts. rsc.org However, many traditional synthetic routes, particularly those involving stoichiometric reagents or protecting groups, exhibit poor atom economy. nih.gov

To provide a more comprehensive assessment of a process's greenness, other metrics are often used alongside atom economy. These include:

Reaction Mass Efficiency (RME): This metric offers a more practical measure by relating the mass of the final product to the total mass of all reactants used, including those used in excess. nih.gov

Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste generated per kilogram of product. The pharmaceutical industry has historically had very high E-Factors, often between 25 and 100, due to complex, multi-step syntheses. scientificupdate.com

Process Mass Intensity (PMI): This holistic metric considers the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a specific mass of the final product. mdpi.com A lower PMI indicates a greener, more efficient process.

Let's consider a hypothetical two-step synthesis of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline to analyze its atom economy. A plausible route could involve a nucleophilic aromatic substitution (SNAr) of 4-chloro-3-(trifluoromethyl)nitrobenzene with azepane, followed by the reduction of the nitro group.

Step 1: Nucleophilic Aromatic Substitution

C7H3ClF3NO2 + C6H13N → C13H15F3N2O2 + HCl

Molecular Weights: 225.58 g/mol + 99.17 g/mol → 288.27 g/mol + 36.46 g/mol

Atom Economy: [Mass of Product / (Total Mass of Reactants)] x 100 = [288.27 / (225.58 + 99.17)] x 100 ≈ 88.7%

Step 2: Nitro Group Reduction (e.g., using Sn/HCl)

C13H15F3N2O2 + 3Sn + 7HCl → C13H16F3N + 3SnCl2 + H3O+ + Cl- + 2H2O (Simplified)

This classical reduction method (like the Béchamp reduction) is known for its extremely poor atom economy due to the use of stoichiometric amounts of metal and acid, generating significant inorganic waste. rsc.org A catalytic hydrogenation would offer a much higher atom economy.

The table below compares the theoretical atom economy of two different synthetic approaches for key transformations relevant to the synthesis of the target compound and its analogues.

| Transformation | Synthetic Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|---|

| Nitro Group Reduction | Classical (Béchamp Reduction with Fe/HCl) | Nitro-intermediate, Iron, Hydrochloric Acid | Aniline derivative | Iron Oxides, Water | ~35% rsc.org |

| Nitro Group Reduction | Catalytic Hydrogenation (H₂) | Nitro-intermediate, H₂ | Aniline derivative | Water | ~87% rsc.org |

| Amide Bond Formation | Stoichiometric Coupling Reagents | Carboxylic Acid, Amine, Coupling Agent | Amide | Urea/Hydrazide waste, Salts | <50% |

| Amide Bond Formation | Direct Catalytic Condensation | Carboxylic Acid, Amine | Amide | Water | ~90-100% themjalab.com |

This analysis highlights how modern catalytic methods significantly improve atom economy and reduce waste, aligning with green chemistry principles. rsc.orgnih.gov

Solvent-Free and Sustainable Reaction Systems

Beyond atom economy, the choice of reaction conditions, particularly solvents and energy sources, is a cornerstone of green synthetic chemistry. Solvents account for a large portion of the mass and energy intensity in chemical processes and contribute significantly to waste and environmental impact. unibo.it Therefore, developing solvent-free reactions or utilizing sustainable reaction systems is a key area of research.

For the synthesis of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline and its analogues, several green strategies can be envisioned:

Photoredox Catalysis: The use of visible light as a renewable energy source to drive chemical reactions has emerged as a powerful and sustainable strategy. advanceseng.com Photoredox catalysis can facilitate challenging transformations, such as trifluoromethylation or C-N bond formation, under exceptionally mild conditions, often at room temperature. researchgate.netacs.org This avoids the need for high temperatures and harsh reagents, thereby reducing energy consumption and improving the safety profile of the synthesis. For instance, visible-light-driven methods have been developed for the trifluoromethylation of aniline derivatives using photocatalysts. researchgate.net

Mechanochemistry: Performing reactions in the absence of a bulk solvent by grinding or milling solid reactants together is a core principle of mechanochemistry. This approach can lead to higher reaction rates, different selectivities, and significantly reduced solvent waste. This technique is applicable to a wide range of organic transformations, including the formation of N-heterocycles.

Use of Greener Solvents: When a solvent is necessary, replacing hazardous and environmentally persistent solvents like N,N-dimethylformamide (DMF) or chlorinated hydrocarbons with greener alternatives is crucial. semanticscholar.org Bio-based solvents, water, or supercritical fluids are increasingly considered for organic synthesis. nih.gov For example, eco-friendly methods for acetylation of anilines have been developed using benign catalyst systems in the absence of traditional volatile organic solvents. ijtsrd.com

Catalytic C-N Coupling: The formation of the C-N bond between the trifluoromethylaniline core and the azepane ring is a key step. Traditional methods often require harsh conditions. Modern copper- or palladium-catalyzed cross-coupling reactions can achieve this transformation with high efficiency under milder conditions and with lower catalyst loading, minimizing metal waste. researchgate.netnih.gov

The following table summarizes various sustainable reaction systems that could be applied to the synthesis of the target molecule or its key precursors.

| Synthetic Step | Sustainable Methodology | Energy Source | Typical Catalyst/Reagent | Solvent System | Key Green Advantage |

|---|---|---|---|---|---|

| Trifluoromethylation | Visible-Light Photocatalysis | Visible Light (e.g., Blue LEDs) | Photocatalyst (e.g., Iridium or Organic Dye), CF₃ source | Green Solvents (e.g., Acetonitrile) | Mild, room temperature conditions; avoids harsh reagents. advanceseng.comresearchgate.net |

| C-N Bond Formation (N-Arylation) | Copper-Catalyzed Coupling | Thermal (Moderate Heat) | Cu(I) salt | Greener Solvents (e.g., DMSO, Toluene) or Solvent-free | High efficiency, avoids stoichiometric reagents, broader substrate scope. researchgate.netnih.gov |

| Azepane Ring Synthesis | Photochemical Ring Expansion | Visible Light (e.g., Blue LEDs) | - | i-PrOH | Transforms simple nitroarenes into complex azepanes in two steps at room temperature. manchester.ac.uk |

| Amine Acylation | Benign Lewis Acid Catalysis | Thermal (Reflux) | Magnesium Sulphate | Solvent-free (using Glacial Acetic Acid as reagent and solvent) | Avoids toxic and corrosive acetic anhydride; simple and eco-friendly. ijtsrd.com |

By integrating these green chemistry principles, the synthesis of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline can be redesigned to be more efficient, less wasteful, and environmentally sustainable, which is a critical goal for modern chemical manufacturing. researchgate.net

Advanced Spectroscopic Characterization and Vibrational Analysis of 4 Azepan 1 Yl 3 Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted NMR spectra for 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline.

Proton (¹H) NMR Investigations

The predicted ¹H NMR spectrum of 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline is expected to show distinct signals for the aromatic, azepane, and amine protons. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino and azepanyl groups.

The aromatic region is predicted to display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the amino group (H-5) would likely appear as a doublet, coupled to H-6. The proton at H-6, situated between the amino and azepanyl groups, is expected to be a doublet of doublets. The proton at H-2, adjacent to the trifluoromethyl group, will likely be the most deshielded aromatic proton, appearing as a doublet.

The protons of the azepane ring are expected to show complex multiplets due to their conformational flexibility. The protons on the carbons adjacent to the nitrogen atom (α-protons) are predicted to be the most deshielded within the azepane system, appearing at a lower field. The remaining methylene (B1212753) protons (β and γ) would likely resonate at higher fields as a series of overlapping multiplets. The amino group protons are expected to present as a broad singlet.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H-2 | 7.0 - 7.2 | d |

| Aromatic H-5 | 6.8 - 7.0 | d |

| Aromatic H-6 | 6.6 - 6.8 | dd |

| NH₂ | 3.5 - 4.5 | br s |

| Azepane α-CH₂ | 3.2 - 3.4 | m |

| Azepane β-CH₂ | 1.8 - 2.0 | m |

| Azepane γ-CH₂ | 1.5 - 1.7 | m |

d: doublet, dd: doublet of doublets, br s: broad singlet, m: multiplet

Carbon-13 (¹³C) NMR Studies

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The trifluoromethyl group will exert a strong deshielding effect on the carbon to which it is attached (C-3) and will also show coupling with it. The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.

The aromatic carbon atoms will have distinct chemical shifts. The carbon bearing the amino group (C-4) is expected to be shielded, while the carbon attached to the azepane nitrogen (C-1) will be deshielded. The carbons ortho and para to the amino group will show shifts influenced by its electron-donating nature.

The azepane ring carbons are predicted to have chemical shifts in the aliphatic region, with the α-carbons being the most deshielded due to their proximity to the nitrogen atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-1 | 145 - 150 |

| Aromatic C-2 | 115 - 120 |

| Aromatic C-3 | 120 - 125 (q) |

| Aromatic C-4 | 140 - 145 |

| Aromatic C-5 | 118 - 122 |

| Aromatic C-6 | 115 - 120 |

| CF₃ | 123 - 128 (q) |

| Azepane α-C | 50 - 55 |

| Azepane β-C | 27 - 32 |

| Azepane γ-C | 25 - 30 |

q: quartet

Fluorine-19 (¹⁹F) NMR Analysis

The ¹⁹F NMR spectrum is a sensitive probe for fluorine-containing compounds. For 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline, the spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is anticipated to be in the typical range for a CF₃ group attached to an aromatic ring.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| -CF₃ | -60 to -65 |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline is predicted to exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the azepane ring should appear just below 3000 cm⁻¹.

The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the region of 1100-1350 cm⁻¹. Aromatic C=C stretching vibrations will likely produce several bands in the 1450-1650 cm⁻¹ region. The N-H bending vibration of the amino group is predicted to be in the 1580-1650 cm⁻¹ range.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (asymmetric) | ~3450 | Medium |

| N-H Stretching (symmetric) | ~3350 | Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H Stretching | 2850 - 2960 | Strong |

| Aromatic C=C Stretching | 1500 - 1620 | Medium-Strong |

| N-H Bending | 1580 - 1650 | Medium |

| C-F Stretching | 1100 - 1350 | Strong |

| C-N Stretching | 1250 - 1350 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum is expected to complement the FT-IR data. Aromatic ring vibrations, particularly the ring breathing mode, are often strong in Raman spectra. The symmetric C-F stretching of the CF₃ group is also anticipated to be a prominent feature. Aliphatic C-H stretching and bending modes are generally weaker in Raman than in IR.

Predicted FT-Raman Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3000 - 3100 | Strong |

| Aliphatic C-H Stretching | 2850 - 2960 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-F Symmetric Stretching | ~1300 | Strong |

| Aromatic C=C Stretching | 1500 - 1620 | Strong |

Comprehensive Vibrational Assignment and Normal Mode Analysis

The vibrational spectrum of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline is complex, arising from the coupled motions of the aniline (B41778) core, the trifluoromethyl substituent, and the azepane ring. A detailed analysis of the infrared (IR) and Raman spectra allows for the assignment of characteristic vibrational modes, providing insight into the molecule's structure and bonding. Theoretical calculations, often employing density functional theory (DFT), are typically used in conjunction with experimental data to provide a more precise assignment of the normal modes of vibration.

The vibrational modes can be broadly categorized into contributions from the trifluoromethyl group, the azepane ring, the substituted benzene ring, and the C-N linkages.

Trifluoromethyl Group Vibrations: The CF3 group exhibits several characteristic vibrational modes. The symmetric and asymmetric stretching vibrations of the C-F bonds are typically observed at high frequencies. Due to the strong electronegativity of fluorine, these bands are usually intense in the IR spectrum. The C-CF3 stretching mode is also a key diagnostic band. ias.ac.in Bending and rocking modes of the CF3 group appear at lower frequencies. The vibrational modes of the CF3 group can couple with the vibrations of the benzene ring. nih.govacs.org

Azepane Ring Vibrations: The seven-membered azepane ring has a non-planar, flexible conformation, leading to a series of complex vibrational modes. These include the stretching and scissoring vibrations of the CH2 groups, as well as wagging and twisting modes. The C-N stretching vibrations within the azepane ring are also identifiable. nih.gov The attachment of the azepane nitrogen to the aromatic ring influences the electronic environment and, consequently, the vibrational frequencies of both moieties.

Aniline Core Vibrations: The substituted benzene ring gives rise to a number of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, and C-C stretching vibrations within the aromatic ring, typically found in the 1400-1600 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring influences the exact frequencies and intensities of these modes. The C-N stretching vibration between the aniline nitrogen and the benzene ring is an important mode, often coupled with other ring vibrations.

A comprehensive assignment of the major vibrational modes for 4-(azepan-1-yl)-3-(trifluoromethyl)aniline is presented in the data table below. The frequency ranges are based on typical values for these functional groups found in related molecules.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| νas(CH2) | 2950 - 2915 | Asymmetric stretching of the CH2 groups in the azepane ring. |

| νs(CH2) | 2870 - 2840 | Symmetric stretching of the CH2 groups in the azepane ring. |

| ν(C=C) aromatic | 1620 - 1580 | Stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| δ(CH2) | 1480 - 1440 | Scissoring and bending deformations of the CH2 groups in the azepane ring. |

| νas(CF3) | 1350 - 1300 | Asymmetric stretching of the C-F bonds in the trifluoromethyl group. |

| ν(C-N) aryl | 1340 - 1250 | Stretching of the bond between the azepane nitrogen and the aromatic ring. |

| νs(CF3) | 1180 - 1120 | Symmetric stretching of the C-F bonds in the trifluoromethyl group. |

| ν(C-N) aliphatic | 1150 - 1050 | Stretching of the C-N bonds within the azepane ring. nih.gov |

| δ(CF3) | 800 - 700 | Deformation and bending modes of the trifluoromethyl group. ias.ac.in |

This table presents theoretically expected vibrational frequency ranges based on analyses of similar compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption spectrum of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline, typically measured by UV-Vis spectroscopy, is characterized by absorptions in the ultraviolet region. These absorptions arise from electronic transitions between molecular orbitals. For this molecule, the principal transitions are of the π → π* and n → π* type, localized on the substituted aniline chromophore. wikipedia.org

The aniline moiety is the primary chromophore, with the azepanyl group acting as a strong auxochrome and the trifluoromethyl group as a modulator of the electronic properties. The lone pair of electrons on the azepane nitrogen (an n-orbital) can be delocalized into the π-system of the benzene ring, which increases the energy of the highest occupied molecular orbital (HOMO). This delocalization has a significant impact on the electronic transitions.

The main absorption bands are attributed to π → π* transitions within the benzene ring. The presence of the amino (azepanyl) group causes a bathochromic (red) shift of these bands compared to unsubstituted benzene, moving them to longer wavelengths. researchgate.net This is due to the electron-donating nature of the nitrogen atom, which extends the conjugation and reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).

The trifluoromethyl group, being strongly electron-withdrawing, has an opposing electronic effect. Its presence can cause a hypsochromic (blue) shift, or a shift to shorter wavelengths, by lowering the energy of the π-system's orbitals. The final position of the absorption maxima is a result of the interplay between the electron-donating azepanyl group and the electron-withdrawing trifluoromethyl group.

A weaker n → π* transition, involving the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring, may also be observed. These transitions are often submerged under the more intense π → π* bands. libretexts.org

The solvent environment can also influence the positions of the absorption maxima. Polar solvents may stabilize the ground or excited states differently, leading to either bathochromic or hypsochromic shifts. researchgate.net

Detailed research findings on the electronic absorption of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline are summarized in the following data table, with expected values based on the analysis of similar substituted anilines.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| π → π | ~250 - 270 | High (~10,000 - 15,000) |

| π → π | ~290 - 320 | Moderate (~1,000 - 5,000) |

| n → π* | ~330 - 360 | Low (< 1000) |

This table presents theoretically expected UV-Vis absorption data based on the electronic properties of the constituent functional groups.

Crystallographic Studies and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. For 4-(azepan-1-yl)-3-(trifluoromethyl)aniline, this analysis would provide precise data on bond lengths, bond angles, and torsion angles, defining its conformation and geometry.

Determination of Molecular Conformation and Geometry

The molecular conformation of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline is expected to be influenced by the electronic and steric interplay between the azepane ring, the aniline (B41778) moiety, and the trifluoromethyl group. The azepane ring typically adopts a chair or a twist-chair conformation to minimize steric strain. The orientation of this ring relative to the aniline plane will be a key conformational feature.

In related structures, such as 4-methoxy-3-(trifluoromethyl)aniline (B1361164), the substituents on the benzene (B151609) ring are nearly coplanar with the ring itself. For instance, in 4-methoxy-3-(trifluoromethyl)aniline, the methoxy (B1213986) group is inclined at a very small angle of 8.7(4)° to the benzene ring plane. nih.goviucr.org This suggests that the azepanyl nitrogen in 4-(azepan-1-yl)-3-(trifluoromethyl)aniline would likely lie close to the plane of the aniline ring.

Table 1: Representative Crystallographic Data for a Related Trifluoromethyl-Aniline Compound (para-trifluoromethyl-aniline hemihydrate)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 17.7552(12) |

| b (Å) | 10.7574(9) |

| c (Å) | 8.0207(7) |

| V (ų) | 1532.0(2) |

| Z | 4 |

Data sourced from a study on para-trifluoromethyl-aniline hemihydrate and is intended for illustrative purposes. scispace.comdoaj.org

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

The solid-state structure of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline will be significantly stabilized by a network of intermolecular interactions. The primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atom of the azepane ring and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors.

In the crystal structure of 4-methoxy-3-(trifluoromethyl)aniline, intermolecular N—H···F, N—H···N, and C—H···F hydrogen bonds are observed, which stabilize the crystal lattice. nih.goviucr.org Similarly, in (E)-2-(3,3,3-trifluoro-prop-1-en-1-yl)aniline, molecules are linked by pairs of N—H···F hydrogen bonds into inversion dimers. nih.gov

Table 2: Potential Hydrogen Bond Geometries in Trifluoromethyl-Aniline Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···F | ~0.86 | ~2.44 | ~3.24 | ~155 |

| N—H···N | ~0.86 | ~2.47 | ~3.25 | ~150 |

| C—H···F | ~0.96 | ~2.52 | ~3.29 | ~138 |

Data is based on observations from the crystal structure of 4-methoxy-3-(trifluoromethyl)aniline and represents typical geometries. iucr.org

Supramolecular Assembly and Crystal Packing Arrangements

The interplay of the aforementioned intermolecular interactions governs the supramolecular assembly and the final crystal packing. The hydrogen bonding networks can lead to the formation of various motifs, such as chains, sheets, or more complex three-dimensional architectures.

Polymorphism and Crystal Engineering Considerations for Related Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. Trifluoromethylated compounds have been shown to exhibit polymorphism. For instance, 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide exists as concomitant dimorphs, where both forms have multiple molecules in the asymmetric unit. researchgate.netdntb.gov.ua

The conformational flexibility of the azepane ring and the potential for different hydrogen bonding patterns in 4-(azepan-1-yl)-3-(trifluoromethyl)aniline make it a candidate for exhibiting polymorphism. Different crystallization conditions (e.g., solvent, temperature, pressure) could lead to the formation of different polymorphs with distinct physical properties.

Crystal engineering principles can be applied to design new solid forms of this compound with desired properties. By understanding the key intermolecular interactions, it may be possible to introduce co-formers that interact with the primary functional groups of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline to create co-crystals with modified stability, solubility, or melting points. The strong N—H···O hydrogen bond is often a primary tool in the crystal engineering of related compounds. researchgate.net The study of intermolecular interactions in known trifluoromethylated structures provides a roadmap for predicting and designing novel crystalline forms. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline |

| 4-Methoxy-3-(trifluoromethyl)aniline |

| para-trifluoromethyl-aniline hemihydrate |

| (E)-2-(3,3,3-trifluoro-prop-1-en-1-yl)aniline |

Quantum Chemical Calculations and Theoretical Insights into 4 Azepan 1 Yl 3 Trifluoromethyl Aniline

Density Functional Theory (DFT) and Ab Initio Computational Methods

DFT and ab initio methods are powerful computational tools used to investigate the electronic structure and properties of molecules. For 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline, these methods could provide a fundamental understanding of its molecular characteristics.

Geometry Optimization and Electronic Structure Determination

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Using a suitable basis set, such as 6-311++G(d,p), would allow for the calculation of key structural parameters like bond lengths, bond angles, and dihedral angles. However, specific optimized coordinates and electronic structural details for 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline are not present in the current body of scientific literature.

Prediction of Vibrational Frequencies

Following geometry optimization, theoretical vibrational frequencies can be calculated. This analysis helps in assigning and interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific mode of molecular vibration, such as stretching, bending, or twisting of bonds. Without dedicated studies, a theoretical vibrational spectrum for this compound cannot be presented.

Frontier Molecular Orbital (FMO) Theory Analysis

FMO theory is essential for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. Specific energy values for the HOMO, LUMO, and the energy gap for 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline have not been reported.

Characterization of Intramolecular Charge Transfer (ICT)

The distribution of the HOMO and LUMO across the molecular structure provides insight into potential intramolecular charge transfer (ICT) processes. ICT occurs when electron density is transferred from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. Analysis of the orbital distributions would be necessary to characterize such phenomena in this molecule, but this information is currently unavailable.

Natural Bonding Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge distribution, hybridization, and the delocalization of electron density, offering insights into the stability arising from hyperconjugative interactions between filled and empty orbitals. A specific NBO analysis for 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline, which would quantify these interactions and provide detailed charge distributions, has not been performed or published.

Assessment of Hyperconjugative Interactions and Molecular Stabilization

n(N) → π(C-C): The delocalization of the nitrogen lone pair into the antibonding π orbitals of the aromatic ring. This is a classic feature of aniline (B41778) derivatives and is a major contributor to the stabilization of the molecule.

π(C-C) → π(C-C)*: Intramolecular charge transfer within the benzene (B151609) ring, contributing to the aromatic stability.

σ(C-H) → σ(C-F)*: Hyperconjugation involving the C-H bonds of the azepane ring and the C-F antibonding orbitals of the trifluoromethyl group.

n(N) → σ(C-C)*: Interaction between the nitrogen lone pair and the antibonding orbitals of the adjacent carbon atoms in the azepane ring.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - Representative Values for Analogous Systems |

|---|---|---|

| LP (N) | π* (C-C)ring | ~40-60 |

| π (C-C)ring | π* (C-C)ring | ~15-25 |

| σ (C-H)azepane | σ* (C-F)CF3 | ~1-5 |

| LP (N) | σ* (C-C)azepane | ~2-8 |

Electron Delocalization Pathways

Electron delocalization is fundamental to the understanding of the electronic structure and reactivity of 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline. The primary pathway for electron delocalization originates from the electron-donating amino group (specifically, the azepanyl nitrogen) and extends through the π-system of the benzene ring. This delocalization is significantly influenced by the electron-withdrawing trifluoromethyl group.

The key delocalization pathways can be summarized as follows:

Amino Group to Aromatic Ring : The lone pair of electrons on the nitrogen atom of the azepane-substituted amino group is delocalized into the π-electron system of the benzene ring. This increases the electron density at the ortho and para positions relative to the amino group.

Influence of the Trifluoromethyl Group : The strongly electron-withdrawing trifluoromethyl group, located ortho to the amino group, creates a region of lower electron density. This enhances the push-pull effect across the aromatic ring, facilitating intramolecular charge transfer from the electron-rich amino group to the electron-deficient part of the molecule.

Azepane Ring Conformation : The conformation of the seven-membered azepane ring can also influence the extent of electron delocalization. The alignment of the nitrogen lone pair with the p-orbitals of the aromatic ring is crucial for effective delocalization. Steric hindrance can affect this alignment and modulate the electronic communication between the amino group and the ring.

These delocalization pathways are not static and represent a dynamic distribution of electron density that dictates the molecule's chemical behavior and its interaction with other chemical species.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative electrostatic potential) and blue indicating regions of low electron density (positive electrostatic potential). Green and yellow represent intermediate potentials.

For 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline, the MEP map is expected to show the following features:

Negative Potential (Red/Yellow) : The most electron-rich regions will be concentrated around the nitrogen atom of the aniline group and the fluorine atoms of the trifluoromethyl group due to their high electronegativity. These areas are susceptible to electrophilic attack. The π-system of the aromatic ring will also exhibit a degree of negative potential above and below the plane of the ring.

Positive Potential (Blue) : The hydrogen atoms of the aniline's amino group and the hydrogen atoms on the carbon atoms of the aromatic ring and the azepane ring will exhibit a positive electrostatic potential. These regions are prone to nucleophilic attack.

The MEP map provides a clear visual representation of the molecule's electronic landscape, highlighting the electron-donating nature of the amino group and the electron-withdrawing effect of the trifluoromethyl group, which collectively define the molecule's reactivity profile.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for assessing NLO properties include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

In 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline, the combination of an electron-donating group (the azepanyl-amino group) and an electron-withdrawing group (the trifluoromethyl group) attached to a π-conjugated system (the benzene ring) creates a "push-pull" electronic structure. This intramolecular charge transfer character is a strong indicator of significant NLO properties.

Computational studies on similar aniline derivatives have shown that such substitutions can lead to large first hyperpolarizability values. researchgate.net While specific calculated values for 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline are not available, a table of representative values for analogous push-pull aniline derivatives is presented below to illustrate the expected magnitude of these properties.

| Parameter | Representative Calculated Value for Analogous Systems |

|---|---|

| Dipole Moment (μ) | ~3-6 Debye |

| Polarizability (α) | ~150-250 a.u. |

| First Hyperpolarizability (β) | ~1000-5000 a.u. |

The significant predicted hyperpolarizability suggests that 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline could be a promising candidate for NLO applications. The large dipole moment also indicates a strong response to an applied electric field, which is a prerequisite for second-order NLO effects.

Chemical Reactivity, Functionalization, and Derivatization Studies of 4 Azepan 1 Yl 3 Trifluoromethyl Aniline

Derivatization Strategies via the Aniline (B41778) Moiety

The aniline moiety is a cornerstone of the molecule's reactivity, offering a versatile platform for derivatization. The amino group, a potent activating and ortho-, para-directing substituent, profoundly influences the outcomes of electrophilic aromatic substitution reactions. libretexts.orgchemistrysteps.com However, its high reactivity can sometimes be a double-edged sword, leading to multiple substitutions or unwanted side reactions. libretexts.org

A common strategy to modulate this reactivity is through acylation, converting the highly activating amino group into a less potent N-acyl group. libretexts.org This approach not only tempers the ring's activation but also provides a handle for further synthetic manipulations. The resulting amide can be hydrolyzed to regenerate the aniline, offering a protective and directing strategy. libretexts.org

The amino group itself can undergo a range of transformations. Diazotization, achieved through reaction with nitrous acid, converts the primary amine into a diazonium salt. libretexts.org These salts are exceptionally versatile intermediates, capable of being substituted by a wide array of functional groups, thereby enabling extensive diversification of the parent molecule. libretexts.org

Furthermore, the aniline nitrogen can act as a nucleophile in reactions with various electrophiles. For instance, N-alkylation and N-arylation can introduce new substituents directly onto the nitrogen atom, altering the steric and electronic properties of the molecule.

Table 1: Potential Derivatization Reactions of the Aniline Moiety

| Reaction Type | Reagents | Potential Product |

| Acylation | Acyl chloride, Acid anhydride | N-Acyl derivative |

| Sulfonylation | Sulfonyl chloride | Sulfonamide derivative |

| Diazotization | Nitrous acid (HNO₂) | Arenediazonium salt |

| N-Alkylation | Alkyl halide | Secondary or tertiary amine |

Chemical Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a defining feature of the molecule, imparting significant electronic effects and metabolic stability. wikipedia.orgnih.gov While generally considered robust, the C-F bonds within the trifluoromethyl group can be selectively functionalized under specific conditions, opening avenues for novel transformations. ccspublishing.org.cnrsc.orgrsc.org

One area of growing interest is the defluorinative functionalization of trifluoromethylarenes. ccspublishing.org.cnnih.govacs.org These reactions typically proceed through radical intermediates and can lead to the formation of difluoromethyl or monofluoromethyl groups. ccspublishing.org.cn Such transformations can be initiated by photoredox catalysis or by using strong reducing agents. ccspublishing.org.cnnih.gov The ability to controllably cleave C-F bonds allows for the introduction of new functionalities at the benzylic position, expanding the synthetic utility of the trifluoromethyl group beyond its role as a stable, electron-withdrawing substituent. researchgate.net

The strong electron-withdrawing nature of the CF₃ group also influences the reactivity of the adjacent aromatic ring, making it more electron-deficient and affecting the regioselectivity of substitution reactions. nih.gov

Table 2: Representative Transformations of the Trifluoromethyl Group

| Transformation Type | Reaction Conditions | Potential Product |

| Hydrodefluorination | Photoredox catalysis, H-atom donor | Difluoromethylarene |

| Defluorinative Alkylation | Radical initiator, Alkene | α,α-Difluoro-β-alkylarene |

| Defluorinative Borylation | Photoredox catalysis, Borylating agent | gem-Difluoroallylborane |

Modifications and Functionalization of the Azepane Ring

The azepane ring, a seven-membered saturated heterocycle, contributes to the three-dimensional structure of the molecule and presents unique opportunities for functionalization. lifechemicals.comnih.govresearchgate.net The conformational flexibility of the azepane ring can be a key determinant of biological activity, making the introduction of substituents a valuable strategy in drug design. lifechemicals.com

The functionalization of saturated heterocycles, particularly at positions remote from the heteroatom, has been a significant synthetic challenge. acs.orgresearchgate.net However, advances in C-H activation methodologies have provided powerful tools for the direct introduction of functional groups onto the azepane scaffold. benthamdirect.com These methods can be catalyzed by transition metals and often employ directing groups to achieve site-selectivity. benthamdirect.com

Beyond C-H activation, the azepane ring can be modified through ring-opening and ring-expansion strategies, or by functionalization at the nitrogen atom. The secondary amine within the azepane ring can be derivatized in a similar fashion to the aniline, for instance, through acylation or alkylation, provided there is a suitable precursor where the aniline nitrogen is protected.

Table 3: Approaches to Azepane Ring Functionalization

| Functionalization Strategy | Method | Potential Outcome |

| C-H Activation | Transition metal catalysis | Introduction of aryl, alkyl, or heteroatom substituents |

| N-Functionalization | Alkylation, Acylation | Modification of the nitrogen substituent |

| Ring Expansion/Contraction | Rearrangement reactions | Alteration of the heterocyclic core |

Reactivity of the Aromatic Core Towards Diverse Reagents

The reactivity of the aromatic core of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline is governed by the interplay of its substituents. The azepan-1-yl group, being an N-alkylamino substituent, is a strong activating group and directs electrophilic substitution to the ortho and para positions. chemistrysteps.combyjus.com Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director. nih.gov

In this specific substitution pattern, the powerful ortho-, para-directing influence of the azepan-1-yl group at position 4 will dominate. Therefore, electrophilic aromatic substitution is expected to occur primarily at the positions ortho to the azepan-1-yl group (positions 3 and 5). However, position 3 is already occupied by the trifluoromethyl group. Consequently, electrophilic attack is most likely to occur at position 5. The position ortho to the trifluoromethyl group and meta to the azepan-1-yl group (position 2) is also a potential site for substitution, although likely to a lesser extent.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation can be envisaged. However, the conditions for these reactions would need to be carefully controlled to avoid polysubstitution or side reactions, potentially employing the N-acetylation strategy mentioned earlier to moderate the reactivity of the aniline moiety. libretexts.orglibretexts.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Major Product (Predicted) | Minor Product (Predicted) |

| Bromination (Br₂) | 5-Bromo-4-(azepan-1-yl)-3-(trifluoromethyl)aniline | 2-Bromo-4-(azepan-1-yl)-3-(trifluoromethyl)aniline |

| Nitration (HNO₃/H₂SO₄) | 5-Nitro-4-(azepan-1-yl)-3-(trifluoromethyl)aniline | 2-Nitro-4-(azepan-1-yl)-3-(trifluoromethyl)aniline |

| Sulfonation (SO₃/H₂SO₄) | 5-(Azepan-1-yl)-2-(trifluoromethyl)aniline-4-sulfonic acid | 2-(Azepan-1-yl)-6-(trifluoromethyl)aniline-4-sulfonic acid |

Advanced Research Applications of 4 Azepan 1 Yl 3 Trifluoromethyl Aniline As a Chemical Building Block

Utilization in the Synthesis of Functional Organic Materials (e.g., Organic Light-Emitting Diodes Precursors)

The molecular architecture of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline makes it an intriguing candidate for the synthesis of functional organic materials, especially those used in Organic Light-Emitting Diodes (OLEDs). In OLEDs, the design of organic molecules with precisely tuned electronic properties is critical for efficient charge transport and light emission. google.commdpi.com The subject compound serves as a precursor that incorporates key structural motifs known to influence these properties.

The trifluoromethyl group (-CF3) is particularly significant in the design of materials for OLEDs. mdpi.com Its strong electron-withdrawing nature can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. mdpi.com This tuning is essential for optimizing charge injection and transport within an OLED device. Furthermore, the presence of trifluoromethyl groups has been shown to influence the rate of thermally activated delayed fluorescence (TADF), a key mechanism for harvesting triplet excitons to achieve high internal quantum efficiencies in third-generation OLEDs. mdpi.com

The aniline (B41778) moiety provides a versatile synthetic handle. The primary amine can be functionalized to build larger, conjugated systems. For example, aniline derivatives are used as central building blocks or "arms" in star-shaped triazine-based molecules, which are explored for their charge-transport properties. mdpi.com The nitrogen atom's lone pair of electrons can extend the π-conjugation of the system, which is crucial for the electronic properties of organic semiconductors. The azepane ring, a seven-membered saturated heterocycle, adds steric bulk and increases the solubility of larger molecules in organic solvents, which is advantageous for the solution-based processing of organic electronic devices.

| Component Moiety | Property Conferred | Relevance in Functional Materials |

| Aniline Core | Reactive amino group for further synthesis; electron-donating character. | Allows incorporation into larger conjugated systems; modulates electronic properties. |

| Trifluoromethyl Group | Strong electron-withdrawing effect; high electronegativity. | Tunes HOMO/LUMO energy levels for efficient charge injection/transport; can enhance TADF rates. mdpi.com |

| Azepane Ring | Steric bulk; lipophilicity. | Improves solubility for material processing; influences thin-film morphology. |

While direct application of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline in a final OLED device is not prominently documented, its value lies in its role as a precursor. Researchers can leverage its distinct components to synthesize novel host materials, charge-transport materials, or emissive dopants with tailored optoelectronic characteristics.

Role in the Design and Synthesis of Novel Ligands for Coordination Chemistry

In coordination chemistry, the design of ligands is fundamental to controlling the properties of metal complexes. 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline is a valuable precursor for creating novel ligands due to its multiple potential coordination sites and electronically-active substituents.

The primary amino group (-NH2) is a key reactive site for ligand synthesis. It can readily undergo condensation reactions, for example with aldehydes or ketones, to form Schiff base ligands. Schiff bases are one of the most versatile classes of ligands in coordination chemistry. hud.ac.uk The resulting imine nitrogen, along with other donor atoms introduced through the choice of the carbonyl compound, can chelate to a metal center. The nitrogen atom of the azepane ring also has a lone pair of electrons and can act as a donor site, allowing the compound to be incorporated into multidentate ligand frameworks.

The trifluoromethyl group plays a crucial role in modifying the electronic properties of the ligand and, consequently, the resulting metal complex. rsc.orgnih.gov As a potent electron-withdrawing group, it decreases the electron density on the aniline ring and the coordinating nitrogen atom. This can affect the stability, redox potential, and catalytic activity of the metal complex. For instance, in the design of catalysts, tuning the electronic environment of the metal center is critical for optimizing reactivity and selectivity.

Furthermore, the steric bulk of both the azepane and trifluoromethyl groups can be used to control the coordination geometry around a metal ion, prevent undesirable side reactions such as dimerization, and create specific pockets or channels within the complex, which is important for applications in catalysis and molecular recognition.

Potential Ligand Synthesis Pathways:

Schiff Base Formation: Reaction with salicylaldehyde (B1680747) derivatives could yield multidentate ligands capable of binding metal ions through nitrogen and oxygen donors.

Phosphine (B1218219) Ligand Synthesis: The aniline group could be functionalized to incorporate phosphine moieties, creating P,N-type ligands used in homogeneous catalysis.

N-Heterocyclic Carbene (NHC) Precursors: The aniline nitrogen could be used as an anchor point to build imidazolium (B1220033) salts, which are precursors to NHC ligands.

The combination of a reactive amine, a secondary coordination site (azepane nitrogen), and powerful electronic and steric-directing groups makes this compound a promising platform for developing next-generation ligands for catalysis, materials science, and sensing applications.

Application as a Precursor in the Development of Complex Chemical Intermediates

One of the most significant applications of 4-(azepan-1-yl)-3-(trifluoromethyl)aniline is as a precursor for synthesizing complex chemical intermediates, particularly in the pharmaceutical and agrochemical industries. mdpi.comnih.gov Trifluoromethylated anilines are a privileged class of building blocks in medicinal chemistry because the trifluoromethyl group can significantly enhance a drug's efficacy and pharmacokinetic profile. mdpi.comresearchgate.net

The trifluoromethyl group is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Its high lipophilicity can enhance a molecule's ability to cross cell membranes, improving bioavailability. The strong electron-withdrawing nature of the -CF3 group also lowers the pKa of the aniline nitrogen, which can influence drug-receptor interactions.

The aniline functional group is a versatile anchor for a wide range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. Common reactions include:

Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in bioactive molecules.

Urea formation: Reaction with isocyanates.

Buchwald-Hartwig amination: Cross-coupling reactions to form new C-N bonds. mdpi.com

Diazotization: Conversion of the amino group to a diazonium salt, which can then be replaced by a wide variety of other functional groups.

For example, structurally related compounds like 4-nitro-3-(trifluoromethyl)aniline (B27955) are key intermediates in the synthesis of pharmaceuticals such as the non-steroidal anti-androgen agent 2-Hydroxyflutamide. jelsciences.com Similarly, other trifluoromethyl aniline derivatives are used to prepare kinase inhibitors for cancer therapy and potent antibacterial agents. ijcce.ac.irnih.govnih.gov The azepane ring in 4-(azepan-1-yl)-3-(trifluoromethyl)aniline contributes additional lipophilicity and a specific three-dimensional shape, which can be exploited to optimize the binding of a drug candidate to its biological target.

| Property Enhancement | Contribution of -CF3 Group | Contribution of Azepane Ring |

| Pharmacokinetics | Increases metabolic stability, enhances membrane permeability. mdpi.com | Increases lipophilicity, influences molecular shape for target binding. |

| Pharmacodynamics | Modifies electronic interactions with target proteins. researchgate.net | Provides a specific steric profile to fit into binding pockets. |

| Synthetic Versatility | Modifies the reactivity of the aniline ring. | Generally stable under many reaction conditions. |

Given these characteristics, 4-(azepan-1-yl)-3-(trifluoromethyl)aniline is a high-value intermediate for constructing complex molecules with potential therapeutic or agrochemical applications. nih.gov Its structure provides a pre-engineered combination of features known to impart desirable biological and physical properties to the final products.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Eco-Friendly Synthetic Routes

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic processes. ejcmpr.com For 4-(azepan-1-yl)-3-(trifluoromethyl)aniline, future efforts will likely target the reduction of waste, avoidance of hazardous solvents, and use of renewable resources. sruc.ac.uksciencedaily.com This aligns with the broader principles of green chemistry, which aim to design chemical products and processes that are less harmful to human health and the environment. ejcmpr.comeurekalert.org

Key strategies under investigation include:

Catalyst Innovation: Research is moving towards the use of non-noble, earth-abundant metal catalysts (e.g., manganese-based complexes) for C-N bond formation, offering a more sustainable alternative to precious metal catalysts like palladium. researchgate.net The development of recyclable catalysts, such as sulfated polyborate, also presents an opportunity to minimize waste and reduce costs. ias.ac.in

Alternative Solvents and Conditions: The replacement of traditional volatile organic compounds (VOCs) with greener alternatives is a primary goal. researchgate.net Research into using ionic liquids, water, or solvent-free "neat" reaction conditions is gaining traction. researchgate.netsemanticscholar.orgnih.gov Microwave-assisted synthesis is another promising technique that can accelerate reaction rates and improve yields, often without the need for a solvent. semanticscholar.org

Borrowing Hydrogen Methodology: The "borrowing hydrogen" or "hydrogen autotransfer" concept is a powerful, atom-economical strategy for forming C-N bonds. researchgate.net This process typically involves the reaction of an amine with an alcohol, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. The only byproduct in this elegant process is water.

| Aspect | Traditional Methods | Emerging Eco-Friendly Approaches |

| Catalysts | Often rely on precious metals (e.g., Palladium). | Use of earth-abundant metals (e.g., Manganese), recyclable catalysts. researchgate.netias.ac.in |

| Solvents | Typically use volatile organic compounds (VOCs). | Ionic liquids, water, or solvent-free conditions. researchgate.netsemanticscholar.org |

| Reaction Conditions | May require harsh conditions and long reaction times. | Microwave irradiation to accelerate reactions. semanticscholar.org |

| Atom Economy | May generate significant stoichiometric byproducts. | "Borrowing hydrogen" methodology, producing only water as a byproduct. researchgate.net |

Exploration of Novel Chemical Transformations and Reaction Mechanisms

Beyond improving its synthesis, researchers are exploring new ways to use 4-(azepan-1-yl)-3-(trifluoromethyl)aniline as a building block. The unique electronic properties conferred by the trifluoromethyl and amino groups make it a candidate for novel chemical transformations.

Future research directions include:

C-H Functionalization: Direct functionalization of the aromatic ring's C-H bonds is a highly sought-after transformation that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Novel Coupling Reactions: Expanding the scope of coupling reactions beyond traditional methods is a key area. For instance, recent studies have shown that anilines can be used as non-prefunctionalized aromatic sources in trifluoromethylarylation reactions with alkenes, a process uniquely facilitated by solvents like hexafluoroisopropanol (HFIP) that can activate reagents through hydrogen bonding networks. nih.gov

Mechanistic Studies: A deeper understanding of reaction mechanisms is crucial for process optimization and the discovery of new reactions. Detailed studies, potentially combining experimental kinetics with computational modeling, can elucidate the roles of catalysts, solvents, and intermediates in transformations involving the title compound.

In-Situ Spectroscopic Monitoring of Reactions Involving the Compound

The implementation of Process Analytical Technology (PAT) is revolutionizing chemical process development and manufacturing. europeanpharmaceuticalreview.comstepscience.com By monitoring reactions in real-time, PAT provides a dynamic understanding of reaction kinetics, intermediate formation, and endpoint determination, leading to improved safety, efficiency, and consistency. researchgate.netresearchgate.net

For reactions involving 4-(azepan-1-yl)-3-(trifluoromethyl)aniline, in-situ spectroscopic techniques are particularly valuable:

FTIR-ATR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflection (ATR) probe, is a powerful tool for real-time monitoring. mdpi.com It allows for the tracking of concentrations of reactants, products, and key intermediates without the need for sampling. mdpi.comresearchgate.net This has been successfully applied to study the formation of diazonium salts from the related compound 3-(trifluoromethyl)aniline (B124266), demonstrating its feasibility for monitoring reactions involving the title compound. mdpi.com

Raman and UV/Vis Spectroscopy: These techniques provide complementary information. Raman spectroscopy is excellent for monitoring changes in molecular vibrations, while UV/Vis can track the evolution of chromophoric species throughout a reaction. nih.gov

Benefits of Real-Time Monitoring: The data generated from in-situ monitoring enables precise process control, optimization of reaction parameters (like temperature and dosing rates), and ensures process safety, especially when dealing with potentially unstable intermediates. researchgate.netmdpi.comnih.gov This approach moves away from traditional fixed-time protocols towards a more robust, knowledge-driven manufacturing process. globalresearchonline.net

| PAT Tool | Information Gained | Application Example |

| In-Situ FTIR-ATR | Real-time concentration profiles of reactants, intermediates, and products. mdpi.comrsc.org | Monitoring the diazotization of anilines to prevent accumulation of unstable diazonium salts. mdpi.com |

| Raman Spectroscopy | Molecular structure and vibrational information, useful for polymorphism studies. nih.gov | Tracking crystal form during crystallization processes. |

| UV/Vis Spectroscopy | Concentration of chromophoric species. researchgate.net | Determining reaction endpoints in reactions involving colored intermediates or products. |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can be difficult to obtain through experiments alone. researchgate.net For 4-(azepan-1-yl)-3-(trifluoromethyl)aniline and its derivatives, computational modeling can accelerate the design and discovery process.

Emerging applications in this area include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and vibrational frequencies of molecules like trifluoromethyl-substituted anilines. researchgate.netresearchgate.net These studies can help rationalize experimental spectroscopic data (like FTIR and Raman) and predict the reactivity of different sites on the molecule. researchgate.net

Reaction Mechanism Elucidation: Computational models can map out the energy profiles of entire reaction pathways, identifying transition states and intermediates. This is invaluable for understanding complex reaction mechanisms and for predicting the effects of substituents or catalysts on reaction outcomes.

Predictive Design of Novel Compounds: By calculating key molecular properties, such as HOMO/LUMO energies and electrostatic potential, researchers can computationally screen virtual libraries of derivatives. researchgate.netnih.gov This allows for the pre-selection of candidate molecules with desired electronic or photophysical properties before committing to their synthesis, saving significant time and resources. For example, DFT has been used to study Schiff bases derived from 3-(trifluoromethyl)aniline to predict their non-linear optical (NLO) properties. nih.govacs.org

Q & A

Q. What are the recommended synthetic routes for 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline can be approached via palladium-catalyzed coupling reactions, analogous to methods used for ethynyl-substituted anilines . A typical protocol involves:

- Step 1: Reacting 3-(trifluoromethyl)aniline derivatives with azepane-containing electrophiles (e.g., bromoazepane) under Suzuki-Miyaura coupling conditions.

- Step 2: Using a Pd(PPh₃)₄ catalyst, K₂CO₃ as a base, and a solvent system like DMF/H₂O (4:1) at 80–100°C for 12–24 hours.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Optimization may involve adjusting catalyst loading, solvent polarity, or reaction time to improve yield (>60%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: ¹H and ¹⁹F NMR to confirm the azepane ring integration and trifluoromethyl group presence. For example, the CF₃ group shows a singlet near δ -60 ppm in ¹⁹F NMR .

- FTIR Spectroscopy: Peaks at ~3400 cm⁻¹ (N-H stretch), 1320–1120 cm⁻¹ (C-F stretches), and 1250 cm⁻¹ (C-N stretch) .

- Mass Spectrometry (HRMS): ESI-HRMS for molecular ion confirmation (e.g., [M+H]+ at m/z 287.1234 for C₁₃H₁₆F₃N₂).

- HPLC: Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>98%) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer: The -CF₃ group is a strong electron-withdrawing meta-director, which activates the aniline ring toward nucleophilic substitution at specific positions. For example:

- Electrophilic Attack: The trifluoromethyl group deactivates the ring but directs incoming nucleophiles (e.g., azepane) to the para position relative to itself.

- Kinetic Studies: Monitor reaction progress via HPLC or TLC under varying temperatures (25–80°C) to determine rate constants and optimal substitution conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of analogs?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modified azepane ring sizes (e.g., six-membered vs. seven-membered) or alternative electron-withdrawing groups (e.g., -NO₂, -CN) .

- Biological Assays: Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure IC₅₀ values. Compare with controls like 3-(trifluoromethyl)aniline derivatives .

- Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational methods are suitable for predicting binding modes and metabolic stability?

Methodological Answer: